

Chemical Structure and Properties of Fustin

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Compound Focus: Fustin

CAS No.: 20725-03-5

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Fustin is a flavanone, a type of flavonoid characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C) with a carbonyl group and a hydroxyl group at the C3 position [1] [2]. Its specific molecular identity is summarized in the table below.

Table 1: Fundamental Chemical Identity of Fustin

Property	Description
IUPAC Name	(2R,3R)-2-(3,4-Dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydro-4H-1-benzopyran-4-one [1]
Other Names	Dihydrofisetin, 3,7,3',4'-Tetrahydroxyflavanone [1] [3]
Chemical Formula	C ₁₅ H ₁₂ O ₆ [1] [4]
Molar Mass	288.255 g·mol ⁻¹ [1]
CAS Registry Number	20725-03-5 [3] [4]
Chemical Classification	Flavan-3-ol (Flavanone) [1] [2]

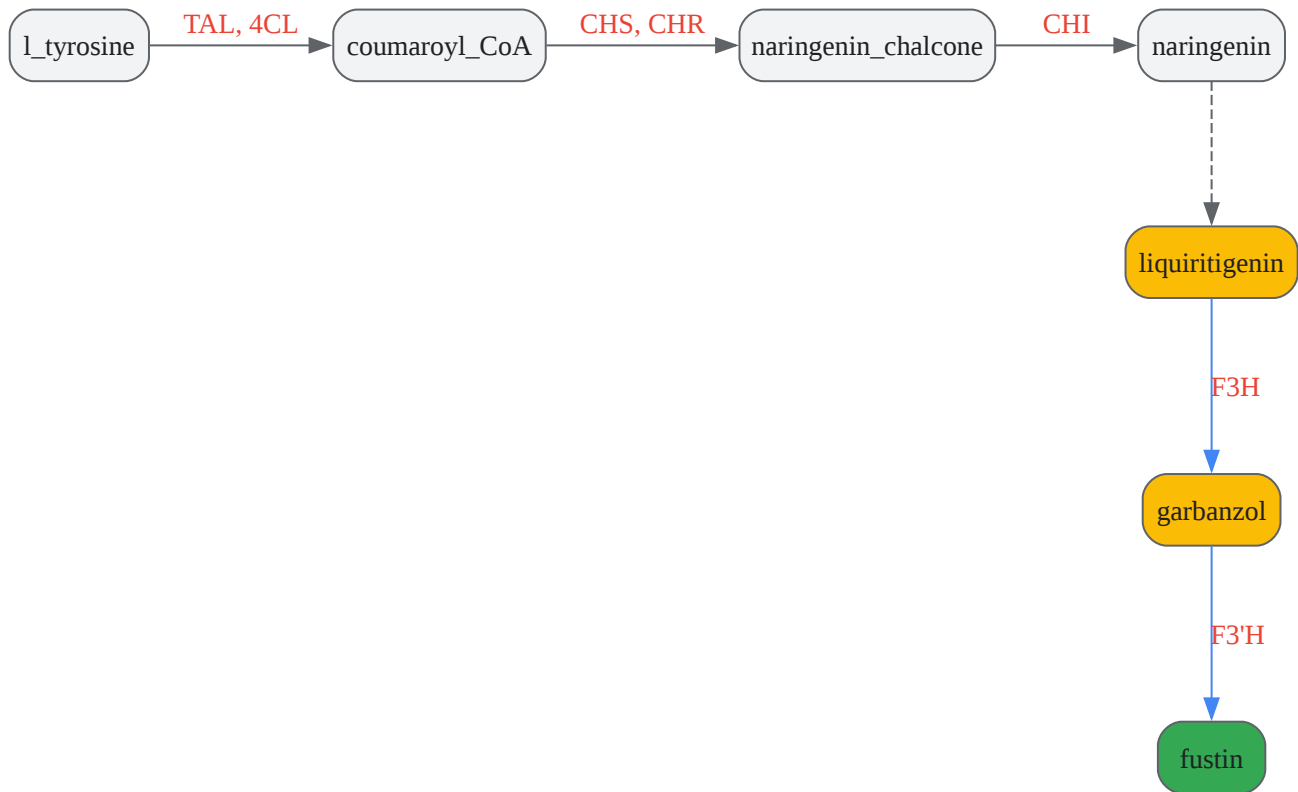
Key Structural Features and Relationship to Fisetin Unlike its analog **fisetin** (a flavonol), **fustin** is a **dihydroflavone**, meaning the C2-C3 bond in its heterocyclic C ring is single-bonded (saturated) instead of double-bonded [1]. This single bond creates two stereocenters at C2 and C3, allowing for four possible stereoisomers; naturally occurring **fustin** is typically found in the (2R,3R) configuration [1]. The presence of

the 3-hydroxyl group and the saturated C-ring significantly influences its biological activity and physicochemical properties compared to fisetin.

Natural Sources and Biosynthesis

Fustin can be found in plant species such as young fustic (*Cotinus coggygria*) and the lacquer tree (*Toxicodendron vernicifluum*) [1]. Modern bioengineering approaches have successfully achieved *de novo* biosynthesis of **fustin** in engineered strains of *Streptomyces albus* [5].

The biosynthetic pathway of **fustin** in engineered microorganisms involves multiple enzymatic steps, beginning with the precursor liquiritigenin [5].



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Figure 1: Proposed biosynthetic pathway of **Fustin** from liquiritigenin in engineered microorganisms. F3H: Flavanone 3-hydroxylase; F3'H: Flavonoid 3'-hydroxylase [5].

Documented Biological Activities and Mechanisms

Research indicates that **fustin** exhibits several notable biological activities, with quantitative data from key studies summarized below.

Table 2: Documented Biological Activities of Fustin

Biological Activity	Experimental Model	Key Findings / Mechanism of Action	Citation
Neuroprotective	6-hydroxydopamine (6-OHDA)-induced neuronal cell death (presumed <i>in vitro</i>)	Shows protective effects against neuronal cell death. Specific mechanism not detailed in abstract.	[1]
Anti-inflammatory	General review of flavonoids	Flavonoids as a class modulate inflammatory responses by inhibiting enzymes like COX-2 and regulating pathways like NF-κB. Fustin's specific effect is implied.	[6] [7]
Antioxidant	Structure-activity relationship analysis	The catechol group (3',4'-di-OH) in Ring B and the 3-OH group in Ring C are critical for free radical scavenging and metal chelation.	[7]

The antioxidant efficacy of flavonoids like **fustin** is governed by key structural motifs [7]:

- An **ortho-dihydroxyl (catechol) group** in the B-ring, which enhances electron delocalization and radical stabilization.
- A **2,3-double bond in conjugation with a 4-oxo group** in the C-ring, which is absent in **fustin** but present in its analog fisetin, explaining their differing potencies.
- **Hydroxyl groups at the 3- and 5-positions**, which are crucial for metal chelation and hydrogen donation.

Experimental Protocols for Key Assays

For researchers aiming to validate or explore **fustin**'s bioactivities, here are detailed methodologies for central assays.

Protocol 1: Assessing Neuroprotective Activity

This protocol is based on a study investigating **fustin**'s protection against 6-hydroxydopamine (6-OHDA)-induced neuronal cell death [1].

- **Cell Culture:** Maintain neuronal cell lines (e.g., PC12 or SH-SY5Y) in appropriate media under standard conditions (37°C, 5% CO₂).
- **Pre-treatment:** Pre-incubate cells with a range of **fustin** concentrations (e.g., 1-100 μM) for a specified period (e.g., 2-24 hours).
- **Toxicity Induction:** Expose cells to 6-OHDA (e.g., 50-100 μM) to induce oxidative stress and neuronal death.
- **Viability Assessment:** After 24-48 hours, measure cell viability using a standard MTT or MTS assay.
 - Add MTT reagent to culture wells.
 - Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
 - Solubilize crystals with DMSO or SDS solution.
 - Measure absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Express viability as a percentage of the untreated control group. Compare **fustin**-treated groups to the 6-OHDA-only group to determine significant protection.

Protocol 2: In Vitro Antioxidant Activity (DPPH Assay)

This standard protocol assesses the free radical scavenging ability of flavonoids [7].

- **Sample Preparation:** Prepare serial dilutions of **fustin** in methanol or DMSO.
- **Reaction Setup:** In a 96-well plate, mix 100 μL of each **fustin** dilution with 100 μL of a 0.1 mM methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.
- **Incubation:** Allow the reaction to proceed in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of the mixture at 517 nm.
- **Calculation:** Calculate the percentage of DPPH scavenging activity using the formula:
 - **% Scavenging** = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] \times 100$ where A_{control} is the absorbance of the DPPH solution without **fustin**, and A_{sample} is the absorbance with **fustin**.
- **Analysis:** Determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) using non-linear regression analysis.

Research Challenges and Future Perspectives

Despite its promising bioactivities, several challenges impede the therapeutic development of **fustin**.

- **Low Bioavailability:** A major challenge for most flavonoids, including **fustin**, is their low aqueous solubility, extensive first-pass metabolism, and rapid systemic elimination, leading to poor

bioavailability [8]. Strategies to overcome this include:

- **Phospholipid Complexation:** Increases half-elimination time by 2.1-fold [8].
- **Inclusion Complexes and Nanostructures:** Enhance the area under the pharmacokinetic curve by 4.2 and 3.7 times, respectively, and significantly increase maximum plasma concentration [8].
- **Stereochemical Considerations:** **Fustin** has two stereocenters, and most research does not adequately address the impact of its stereochemistry on pharmacokinetic and pharmacodynamic properties, which is critical for drug development [8].
- **Translational Gap:** While *in vitro* and animal model data are promising, a significant lack of clinical trial data exists for **fustin**, which is essential to confirm its efficacy and safety in humans [6].

References

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